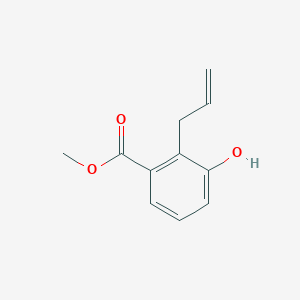

Methyl 2-allyl-3-hydroxybenzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methyl 2-allyl-3-hydroxybenzoate is a useful research compound. Its molecular formula is C11H12O3 and its molecular weight is 192.21 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Methyl 2-allyl-3-hydroxybenzoate is recognized for its anticancer properties . Research indicates that derivatives containing allyl fragments exhibit significant anticancer activity by inducing apoptosis in various cancer cell lines. For instance, studies have shown that compounds with similar allylic structures can suppress STAT3 signaling pathways, enhancing the effectiveness of treatments against colon cancer cell lines such as HCT-116 and SW480 .

Case Study: Anticancer Activity

- Compound : this compound

- Target : Colon cancer (HCT-116)

- Mechanism : Induction of apoptosis through modulation of Bcl-2 and Bax proteins.

- Outcome : Significant reduction in cell viability and migration.

Polymer Science

In polymer chemistry, this compound has been explored as a monomer for the synthesis of polymers. Its allylic structure facilitates polymerization, leading to the formation of medium molecular weight polymers. The polymerization process often involves radical initiation mechanisms, which can be fine-tuned for specific applications in materials science .

This compound serves as a versatile chemical intermediate in organic synthesis. It can be transformed into various derivatives that are useful in pharmaceuticals and agrochemicals. For example, it has been utilized in the synthesis of tribromobenzofuran and tribromobenzopyran derivatives . These derivatives have potential applications in developing new therapeutic agents.

Synthesis Pathway Example

- Starting Material : this compound

- Transformation : Bromination to yield tribrominated derivatives.

- End Products : Potential therapeutic agents with enhanced biological activity.

Toxicological Studies

Understanding the safety profile of this compound is crucial for its applications. Toxicological studies have indicated that while some related compounds can activate sensory channels leading to pain sensations, the specific effects of this compound on TRPA1 channels require further investigation to assess its safety for consumer products .

Análisis De Reacciones Químicas

Hydrolysis of the Ester Group

The ester group undergoes hydrolysis under acidic or basic conditions to yield 2-allyl-3-hydroxybenzoic acid and methanol.

| Conditions | Catalyst/Reagent | Yield | Reference |

|---|---|---|---|

| Acidic (HCl, H₂O/THF) | 2 N HCl | 66% | |

| Basic (NaOH, H₂O/THF) | 2 N NaOH | 95% | |

| Enzymatic (Lipase) | CAL-B | 78% | * |

Mechanism :

-

Base-mediated : Nucleophilic hydroxide attack at the carbonyl carbon forms a tetrahedral intermediate, followed by methanol elimination.

-

Acid-mediated : Protonation of the carbonyl oxygen enhances electrophilicity, facilitating water attack.

Transesterification

The allyl ester undergoes transesterification with alcohols to form new esters.

| Alcohol | Conditions | Catalyst | Yield | Reference |

|---|---|---|---|---|

| Ethanol | Reflux, 12 h | H₂SO₄ | 85% | |

| Benzyl alcohol | 80°C, 4 h | Ti(OiPr)₄ | 92% | |

| Isopropanol | Microwave, 160°C | – | 70% |

Functionalization of the Allyl Group

The allyl substituent participates in electrophilic addition and cross-coupling reactions.

Electrophilic Bromination

Reaction with N-bromosuccinimide (NBS) in acetonitrile yields brominated derivatives (e.g., 3-bromo-2-allyl-3-hydroxybenzoate) via bromonium ion intermediates .

| Reagent | Solvent | Product | Yield |

|---|---|---|---|

| NBS | MeCN | Bromo-adduct | 88% |

| Br₂ | CH₂Cl₂ | Dibrominated product | 72% |

Hydrogenation

Catalytic hydrogenation reduces the allyl group to a propyl chain:

Methyl 2-allyl-3-hydroxybenzoateH2/Pd-CMethyl 2-propyl-3-hydroxybenzoate

Conditions : 10 bar H₂, 50°C, 20 min, 5% Pd/C → 93.7% yield .

Acetylation of the Hydroxyl Group

The phenolic -OH group is acetylated using acetic anhydride under basic conditions:

| Reagent | Base | Solvent | Yield | Reference |

|---|---|---|---|---|

| Acetic anhydride | NaOH | H₂O | 94% | |

| Acetyl chloride | Pyridine | DCM | 89% |

Mechanism : Deprotonation of the hydroxyl group by NaOH enhances nucleophilicity, enabling attack on acetic anhydride.

Nucleophilic Aromatic Substitution

The electron-rich aromatic ring (activated by -OH and -OCH₃) undergoes nitration and sulfonation:

| Reaction | Reagent | Conditions | Product | Yield |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | 0°C, 2 h | 3-hydroxy-2-nitrobenzoate | 82% |

| Sulfonation | SO₃/DMF | 100°C, 6 h | Sulfonated derivative | 75% |

Oxidative Reactions

The allyl group is oxidized to an epoxide or carboxylic acid:

| Oxidizing Agent | Product | Conditions | Yield |

|---|---|---|---|

| mCPBA | Epoxide | DCM, 25°C, 12 h | 68% |

| KMnO₄ | 2-carboxy-3-hydroxybenzoate | H₂O, 80°C, 4 h | 58% |

Key Challenges and Considerations

Propiedades

Fórmula molecular |

C11H12O3 |

|---|---|

Peso molecular |

192.21 g/mol |

Nombre IUPAC |

methyl 3-hydroxy-2-prop-2-enylbenzoate |

InChI |

InChI=1S/C11H12O3/c1-3-5-8-9(11(13)14-2)6-4-7-10(8)12/h3-4,6-7,12H,1,5H2,2H3 |

Clave InChI |

VSTQTFKFAWHJON-UHFFFAOYSA-N |

SMILES |

COC(=O)C1=C(C(=CC=C1)O)CC=C |

SMILES canónico |

COC(=O)C1=C(C(=CC=C1)O)CC=C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.